2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a chromenone moiety, and various functional groups such as methoxy, ethylsulfanyl, and carboxylate
Preparation Methods
The synthesis of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-component reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. One common synthetic route involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions typically include the use of ethanol as a solvent and ultrasound irradiation to enhance the reaction rate and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy and ethylsulfanyl groups allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the chromenone and quinoline moieties can be reduced to form alcohols or amines.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its potential antioxidant and anti-inflammatory effects.
Receptor Binding: The compound may bind to specific receptors in cells, modulating signaling pathways and cellular responses.
Radical Scavenging: The compound’s antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfanyl)ethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Ferulic Acid: A phenolic compound with similar antioxidant activities.
Chroman-4-one Derivatives: Compounds with a chromanone core that exhibit various biological activities.
Properties
Molecular Formula |
C31H31NO6S |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C31H31NO6S/c1-4-39-14-13-37-31(35)27-18(2)32-23-15-19(20-9-5-7-11-25(20)36-3)16-24(33)29(23)28(27)22-17-38-26-12-8-6-10-21(26)30(22)34/h5-12,17,19,28,32H,4,13-16H2,1-3H3 |
InChI Key |
ZRISFKYOJYQZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CC(C2)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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